

"HIV-1 inhibitor-22" discovery and synthesis

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Compound of Interest

Compound Name: HIV-1 inhibitor-22

Cat. No.: B12416247

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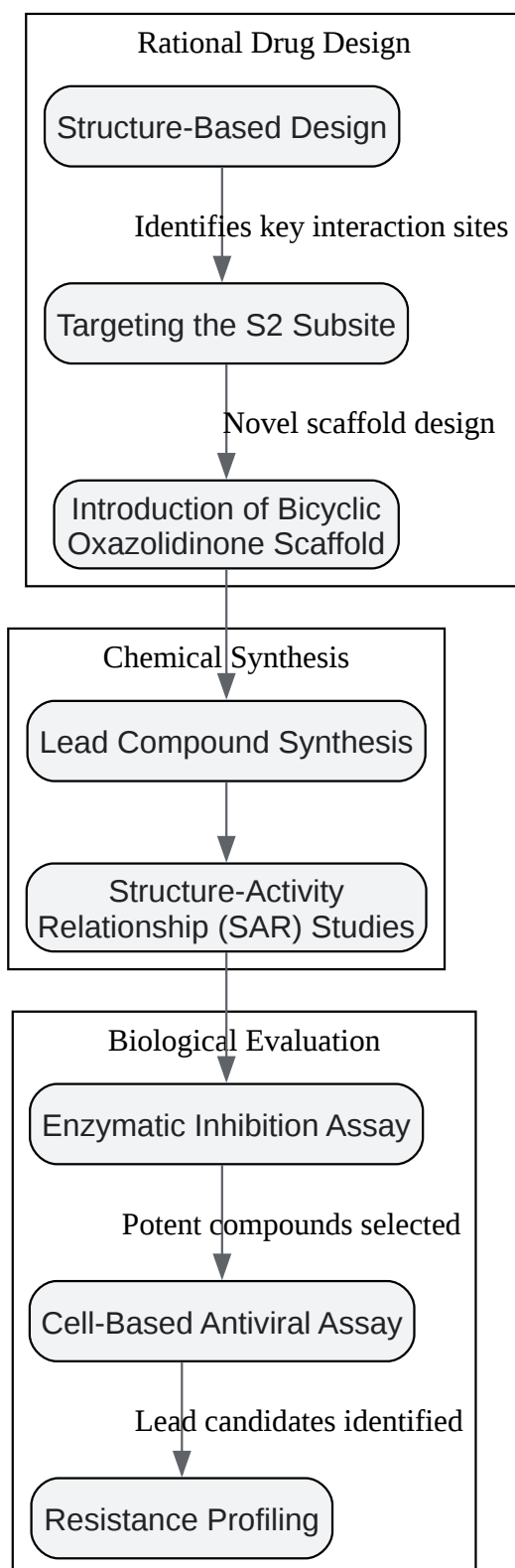
An In-depth Technical Guide to a Novel Class of Potent HIV-1 Protease Inhibitors

This whitepaper provides a detailed overview of the discovery, synthesis, and biological evaluation of a novel class of potent human immunodeficiency virus type 1 (HIV-1) protease inhibitors. While the designation "**HIV-1 inhibitor-22**" is not a standardized nomenclature, this document focuses on a representative compound from a series of inhibitors featuring a bicyclic oxazolidinone scaffold, which has demonstrated exceptional potency and a favorable resistance profile. This guide is intended for researchers, scientists, and drug development professionals in the field of antiretroviral therapy.

Discovery and Design Rationale

The development of new HIV-1 protease inhibitors (PIs) is driven by the need to overcome drug resistance to existing therapies. A key strategy in the design of next-generation PIs is to maximize interactions with the backbone of the protease enzyme, as the backbone structure is less prone to mutation than the side chains of the active site residues.

The discovery of this class of inhibitors was guided by a structure-based design approach. The central hypothesis was that incorporating a novel bicyclic oxazolidinone scaffold as the P2 ligand would lead to enhanced binding affinity and improved antiviral potency. This design strategy aims to establish strong hydrogen bonding interactions with the backbone amide NH of Asp29 in the S2 subsite of the HIV-1 protease.

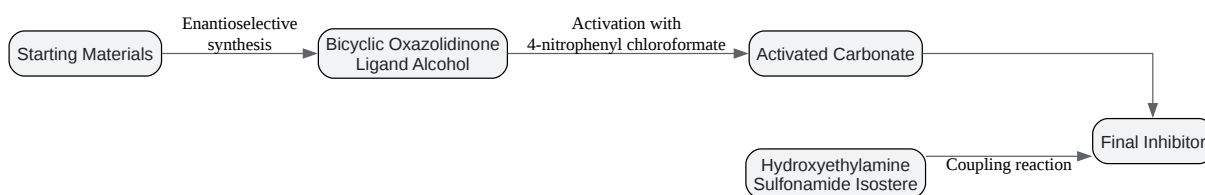


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Caption: Discovery workflow for novel HIV-1 protease inhibitors.

Synthesis of a Representative Inhibitor

The synthesis of this class of inhibitors involves a multi-step sequence. A key feature is the enantioselective synthesis of the bicyclic oxazolidinone core, which can be achieved via an o-iodoxybenzoic acid (IBX) mediated cyclization. The final inhibitor is assembled by coupling the activated bicyclic oxazolidinone carbonate with a hydroxyethylamine sulfonamide isostere.



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Caption: Generalized synthetic pathway for the target inhibitors.

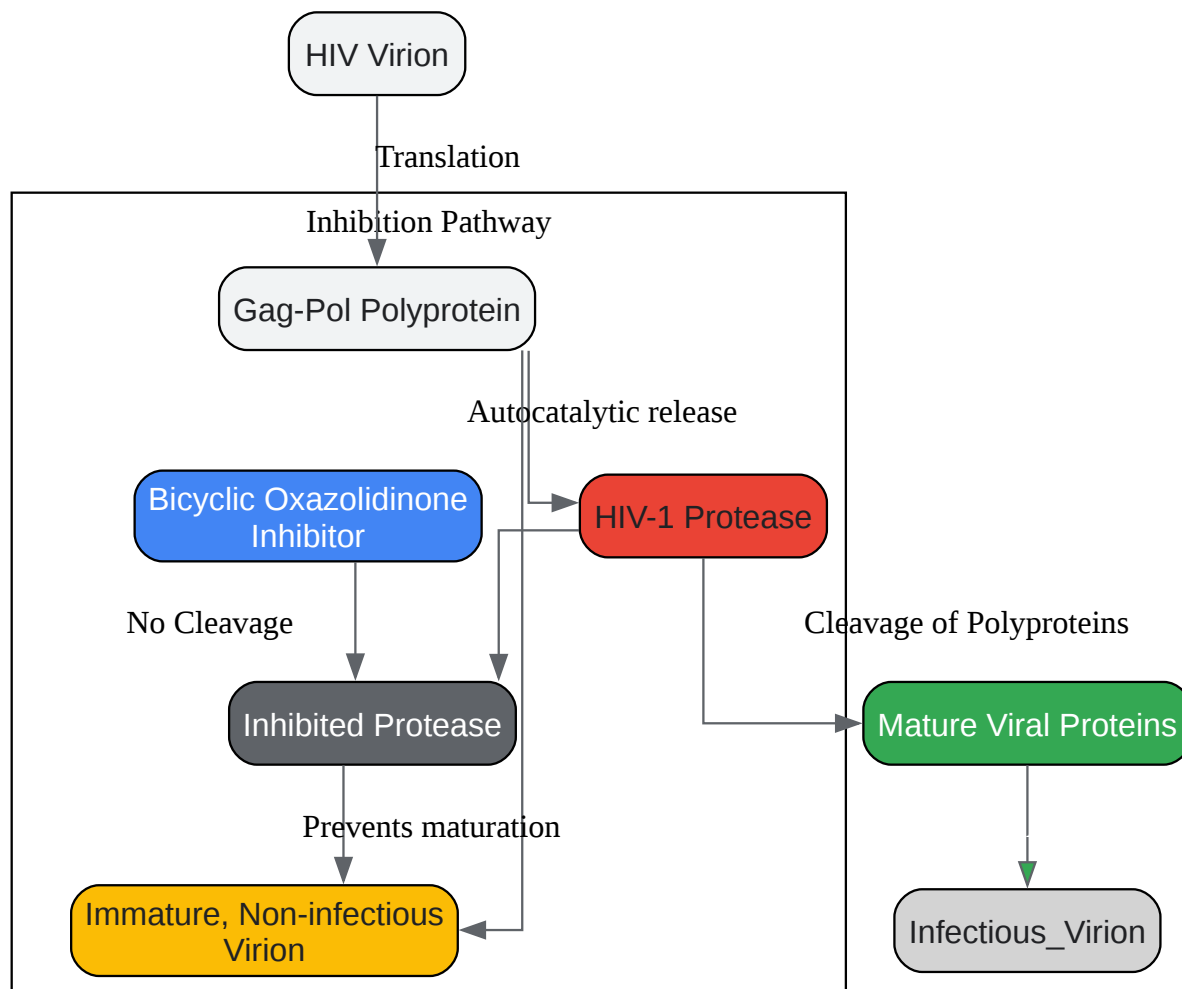
Biological Activity

A representative inhibitor from this series, designated as compound 4k in the primary literature, has demonstrated exceptional potency against wild-type HIV-1 protease and in cell-based antiviral assays.^[1]

Parameter	Value	Description
Ki	40 pM	Enzyme inhibition constant against wild-type HIV-1 protease.
IC50	31 nM	50% inhibitory concentration in a cell-based antiviral assay (MT-4 cells).
Resistance Profile	Maintained activity	Showed comparable fold-changes in antiviral activity against multi-drug resistant HIV-1 variants when compared to Darunavir.

Mechanism of Action

Like other HIV-1 protease inhibitors, this class of compounds acts as a competitive inhibitor of the viral protease. The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving the Gag and Gag-Pol polyproteins into mature, functional proteins. By blocking the active site of the protease, these inhibitors prevent this cleavage, resulting in the production of immature, non-infectious virions. The high potency of this inhibitor class is attributed to the strong hydrogen bonding and van der Waals interactions of the bicyclic oxazolidinone scaffold within the S2 subsite of the protease active site.[\[2\]](#)



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Caption: Mechanism of action of the HIV-1 protease inhibitor.

Experimental Protocols

HIV-1 Protease Inhibition Assay

The enzymatic activity of the synthesized inhibitors against purified HIV-1 protease is determined using a well-established fluorescence resonance energy transfer (FRET) assay.

Materials:

- Purified recombinant HIV-1 protease
- Fluorogenic substrate (e.g., RE(EDANS)SQNYPIVQK(DABCYL)R)
- Assay buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7)
- Synthesized inhibitor compounds
- 96-well black plates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of the inhibitor compounds in DMSO.
- In a 96-well plate, add the assay buffer, the inhibitor solution (or DMSO for control), and the purified HIV-1 protease.
- Incubate the mixture at room temperature for a specified time (e.g., 15 minutes).
- Initiate the reaction by adding the fluorogenic substrate.
- Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (excitation and emission wavelengths specific to the FRET pair).
- Calculate the initial reaction velocities from the linear portion of the fluorescence curves.
- Determine the inhibitor concentration that causes 50% inhibition (IC₅₀) by plotting the percentage of inhibition against the inhibitor concentration.
- Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.

Cell-Based Antiviral Assay

The antiviral activity of the compounds is evaluated in a cell-based assay using a human T-cell line susceptible to HIV-1 infection (e.g., MT-4 cells).

Materials:

- MT-4 cells
- HIV-1 viral stock (e.g., NL4-3 strain)
- Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics)
- Synthesized inhibitor compounds
- Cell viability reagent (e.g., XTT or MTT)
- 96-well cell culture plates
- CO2 incubator

Procedure:

- Seed MT-4 cells in a 96-well plate.
- Add serial dilutions of the inhibitor compounds to the wells.
- Infect the cells with a predetermined amount of HIV-1 virus stock.
- Include uninfected cells as a negative control and infected, untreated cells as a positive control.
- Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for viral replication (e.g., 5 days).
- Assess the cytopathic effect of the virus by measuring cell viability using a colorimetric assay (e.g., XTT).
- Determine the 50% effective concentration (EC50) by plotting the percentage of cell protection against the inhibitor concentration.
- Simultaneously, assess the cytotoxicity of the compounds in uninfected cells to determine the 50% cytotoxic concentration (CC50).

- Calculate the selectivity index (SI) as the ratio of CC50 to EC50.

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References

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Email: info@benchchem.com